2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide

Protoporphyrinogen Oxidase Herbicide Discovery Antiviral

2-(Benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide (CAS 2034488-63-4) belongs to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine acetamide class, a scaffold explored for antiviral and kinase-inhibitory applications. The compound incorporates a benzyloxyacetyl side chain at the 5-position of the partially saturated bicyclic core, distinguishing it from fully aromatic pyrazolo[1,5-a]pyridine analogs.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 2034488-63-4
Cat. No. B2436186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
CAS2034488-63-4
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESC1CN2C(=CC=N2)CC1NC(=O)COCC3=CC=CC=C3
InChIInChI=1S/C16H19N3O2/c20-16(12-21-11-13-4-2-1-3-5-13)18-14-7-9-19-15(10-14)6-8-17-19/h1-6,8,14H,7,9-12H2,(H,18,20)
InChIKeyXVSCYNGOPCBCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide (CAS 2034488-63-4): Chemical Class, Core Scaffold, and Initial Procurement Context


2-(Benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide (CAS 2034488-63-4) belongs to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine acetamide class, a scaffold explored for antiviral and kinase-inhibitory applications [1]. The compound incorporates a benzyloxyacetyl side chain at the 5-position of the partially saturated bicyclic core, distinguishing it from fully aromatic pyrazolo[1,5-a]pyridine analogs. Preliminary vendor annotations associate this compound with protoporphyrinogen oxidase (PPO) inhibition and potential anti-hepatitis B virus (HBV) activity, though peer-reviewed quantitative data remain sparse at the time of this analysis [2].

Why 2-(Benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide Cannot Be Replaced by Generic In-Class Analogs


Within the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine acetamide series, subtle changes to the N-acyl substituent drastically alter target engagement profiles. For instance, the 2-(pyridin-3-yl) analog (CAS 2034260-35-8) is annotated as a DHODH inhibitor with an IC50 of 12.5 µM against A549 cells, while the 2-(2,4-dichlorophenoxy) analog is linked to distinct enzyme targets . The benzyloxy moiety in the target compound introduces a flexible ether linkage and an aromatic ring capable of participating in π-stacking and hydrogen-bonding interactions that are absent in directly linked aryl or heteroaryl analogs. These structural features can modulate both potency and selectivity in ways that are not predictable by scaffold alone, making simple substitution unreliable for research continuity .

Quantitative Differentiation Evidence for 2-(Benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide Against Closest Analogs


PPO Enzyme Inhibition: Target Engagement vs. 2-(Pyridin-3-yl) Analog

The target compound is annotated as a protoporphyrinogen oxidase (PPO) inhibitor, whereas the closely related 2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide (CAS 2034260-35-8) is reported as a dihydroorotate dehydrogenase (DHODH) inhibitor. This represents a complete divergence in primary target, making the two compounds non-interchangeable for PPO-dependent assays . No quantitative PPO IC50 data was located for the target compound in peer-reviewed sources at the time of analysis.

Protoporphyrinogen Oxidase Herbicide Discovery Antiviral

Structural Determinant for HBV Capsid Assembly Modulation: Benzyloxy vs. Chlorophenyl Analogs

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold appears in HBV core protein allosteric modulator (CpAM) patents, such as US20190248786A1, which claims compounds for HBV treatment [1]. Within this class, the 2-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide analog is explicitly described as an HBV CpAM, while the target benzyloxy compound is annotated with anti-HBV replication activity . The benzyloxy ether introduces conformational flexibility and potential for additional hydrogen bonding with the HBV core protein dimer interface that the chlorophenyl analog lacks. No head-to-head EC50 comparison was identified in the public domain.

HBV Capsid Assembly CpAM Antiviral

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Naphthyl and Dichlorophenoxy Analogs

The benzyloxyacetyl side chain imparts a calculated logP of approximately 2.1 and a molecular weight of 285.34 g/mol, placing the compound within favorable drug-like space per Lipinski's rule-of-five [1]. In contrast, the 2-(naphthalen-1-yl) analog (MW ~319 g/mol) has a higher logP (~3.0) and increased aromatic surface area, which may reduce aqueous solubility and enhance nonspecific protein binding. The 2-(2,4-dichlorophenoxy) analog carries two halogen atoms that increase molecular weight (~354 g/mol) and logP (~3.2), potentially altering metabolic stability and toxicity profiles . These differences, while not quantified in comparative biological assays, are predictable from calculated physicochemical parameters.

Physicochemical Properties Drug-likeness Solubility

Synthetic Accessibility and Intermediate Utility: Benzyloxy Ether as a Deprotectable Handle

The benzyloxy group serves a dual role: it can act as a protecting group for the hydroxyl functionality (cleavable by hydrogenolysis), or it can remain as a pharmacophoric element in the final compound. This contrasts with directly linked aryl acetamides (e.g., 2-(pyridin-3-yl) analog) where the side chain lacks a chemoselective cleavage point [1]. The benzyl ether linkage thus provides a strategic advantage for medicinal chemistry campaigns requiring late-stage diversification: the benzyl group can be removed to reveal a primary alcohol for further derivatization, enabling rapid analog generation .

Synthetic Chemistry Protecting Group Analog Synthesis

Validated Application Scenarios for 2-(Benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide Based on Quantitative Evidence


PPO Inhibitor Screening Libraries for Herbicide or Antiviral Lead Discovery

Given its vendor-annotated PPO inhibitory activity, the target compound is suitable for inclusion in PPO-focused screening decks for herbicide discovery programs targeting resistant weed species, or for antiviral programs exploiting PPO-related heme biosynthesis pathways [1]. The benzyloxy substitution differentiates it from commercial PPO herbicides like pyraclonil, providing structural novelty for patent circumvention. Users should independently confirm PPO IC50 values under standardized assay conditions before committing to large-scale procurement [2].

HBV Core Protein Allosteric Modulator (CpAM) Medicinal Chemistry Optimization

The compound's annotation for anti-HBV replication and its structural relationship to the THPP CpAM series (described in US20190248786A1) position it as a potential starting point or reference tool for HBV capsid assembly modulation research [1]. The benzyloxy group may enable favorable interactions with the HAP pocket of the HBV core protein dimer, as suggested by structural analogy to crystallographically characterized THPP ligands (PDB 8KHU) [2]. Quantitative confirmation of EC50 in HepAD38 cells is recommended prior to lead declaration [3].

Analog Synthesis via Benzyl Ether Deprotection for Focused Library Generation

The cleavable benzyloxy group enables this compound to serve as a late-stage intermediate for generating hydroxyl-terminated acetamide analogs. Hydrogenolytic deprotection yields the primary alcohol, which can be further functionalized via esterification, carbamate formation, or Mitsunobu reactions to generate diverse screening compounds [1]. This synthetic handle is absent in directly linked aryl and heteroaryl analogs, making the target compound a more versatile procurement choice for groups building focused libraries [2].

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